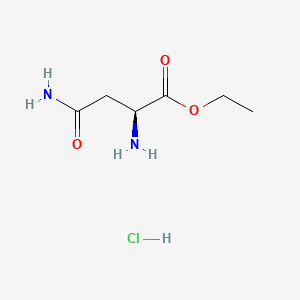

Ethyl L-asparaginate monohydrochloride

Description

IUPAC Name and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for amino acid derivatives and their salt forms. According to chemical databases and regulatory sources, the primary IUPAC name for this compound is ethyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride. This nomenclature reflects the stereochemical configuration at the alpha carbon, indicating the S-configuration that corresponds to the natural L-configuration of amino acids.

Alternative systematic names documented in chemical literature include (S)-Ethyl 2,4-diamino-4-oxobutanoate hydrochloride and Ethyl (2S)-2-amino-3-carbamoylpropanoate monohydrochloride. These variations in nomenclature arise from different approaches to describing the molecular structure, with some emphasizing the carbamoyl group position and others focusing on the oxo-functionality. The systematic classification places this compound within the broader category of asparagine derivatives, specifically as an ethyl ester hydrochloride salt of L-asparagine.

The compound belongs to the chemical taxonomy of amino acids, peptides, and analogues, more specifically categorized under asparagine and derivatives. This classification system recognizes compounds containing asparagine or derivatives thereof resulting from reactions at the amino group or carboxy group, or from replacement of hydrogen atoms with heteroatoms. The systematic classification further identifies it as an L-alpha-amino acid derivative, maintaining the stereochemical integrity of the parent amino acid asparagine.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service has assigned the unique registry number 24184-37-0 to ethyl L-asparaginate monohydrochloride. This CAS number serves as the primary international identifier for regulatory, commercial, and scientific purposes. The European Community has designated this compound with the European Community number 246-066-6, which facilitates identification within European Union chemical regulations and databases.

Additional chemical identifiers include the DSSTox Substance ID DTXSID60947003, which links the compound to toxicological databases maintained by the United States Environmental Protection Agency. The compound is also catalogued in various proprietary chemical databases with specific internal identifiers such as SCHEMBL21247032 and other vendor-specific codes that facilitate commercial transactions and inventory management.

International chemical database systems utilize standardized molecular identifiers including the InChI (International Chemical Identifier) and InChIKey systems. The InChI for this compound is documented as InChI=1S/C6H12N2O3.ClH/c1-2-11-6(10)4(7)3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m0./s1, while the corresponding InChIKey is RIGBOVZPZYVXER-WCCKRBBISA-N. These identifiers provide unambiguous chemical structure representation that facilitates database searches and chemical information exchange across different software systems and databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₆H₁₃ClN₂O₃. This formula reflects the base asparagine structure with ethyl esterification at the carboxyl group and the incorporation of one hydrochloric acid molecule to form the hydrochloride salt. The molecular composition indicates six carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Total Mass Contribution (g/mol) |

|---|---|---|---|

| Carbon | 6 | 12.011 | 72.066 |

| Hydrogen | 13 | 1.008 | 13.104 |

| Chlorine | 1 | 35.453 | 35.453 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 3 | 15.999 | 47.997 |

| Total | 25 | - | 196.634 |

The molecular weight is consistently reported as 196.63 grams per mole across multiple chemical databases and literature sources. This molecular weight represents the combined mass of the ethyl L-asparaginate base structure plus the hydrochloride moiety. The precision of this value reflects standard atomic weight determinations and is suitable for stoichiometric calculations in synthetic and analytical chemistry applications.

Table 2: Comparative Molecular Weights of Related Compounds

The molecular weight analysis demonstrates the incremental mass additions from the parent amino acid asparagine through esterification and salt formation processes. The addition of the ethyl group contributes approximately 29 atomic mass units, while the hydrochloride salt formation adds approximately 36.5 atomic mass units compared to the free base form. These weight relationships are fundamental for understanding the chemical transformations involved in the synthesis and characterization of this amino acid derivative.

The canonical SMILES (Simplified Molecular Input Line Entry System) notation for this compound is documented as CCOC(=O)C@HNC(=O)C.Cl, which provides a linear text representation of the molecular structure that can be interpreted by chemical software systems. This notation explicitly indicates the stereochemistry at the alpha carbon and the ionic nature of the hydrochloride salt formation.

Structure

2D Structure

Properties

IUPAC Name |

ethyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-2-11-6(10)4(7)3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGBOVZPZYVXER-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947003 | |

| Record name | Ethyl 4-iminohomoserinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24184-37-0 | |

| Record name | L-Asparagine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24184-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-asparaginate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024184370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-iminohomoserinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-asparaginate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl L-asparaginate monohydrochloride is a derivative of aspartic acid that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

This compound is an amino acid derivative with the following chemical formula:

- Molecular Formula : CHNOCl

- Molecular Weight : 195.62 g/mol

Ethyl L-asparaginate functions primarily as a neurotransmitter and plays a role in various metabolic processes. Its biological activity can be attributed to several mechanisms:

- Neurotransmitter Role : It acts as an excitatory neurotransmitter in the central nervous system, facilitating synaptic transmission.

- Metabolic Pathway : It participates in the urea cycle and amino acid metabolism, influencing nitrogen balance and energy production.

Biological Activities

- Neuroprotective Effects : Studies indicate that Ethyl L-asparaginate may protect neurons from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Properties : Preliminary research suggests that it may exhibit antimicrobial activity, making it a candidate for use in food preservation and as an additive in pharmaceuticals.

Neuroprotective Studies

A notable study investigated the neuroprotective effects of Ethyl L-asparaginate on neuronal cells subjected to oxidative stress. The findings revealed:

- Cell Viability : Treatment with Ethyl L-asparaginate significantly improved cell viability compared to untreated controls.

- Mechanism : The compound was found to upregulate antioxidant enzymes, reducing reactive oxygen species (ROS) levels.

| Treatment Group | Cell Viability (%) | ROS Levels (μM) |

|---|---|---|

| Control | 45 ± 5 | 10 ± 1 |

| Ethyl L-asparaginate | 85 ± 7 | 3 ± 0.5 |

Antimicrobial Activity

Research evaluating the antimicrobial properties of Ethyl L-asparaginate demonstrated its effectiveness against various pathogens:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was determined to be 0.5 mg/mL, while for S. aureus, it was 1 mg/mL.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1 |

Safety and Toxicology

Toxicological evaluations have shown that this compound exhibits low toxicity levels in animal models:

- Acute Toxicity : Studies indicate no fatalities at doses up to 1800 mg/kg.

- Irritation Potential : Mild skin irritation was observed; however, it resolved within a few days without long-term effects.

Scientific Research Applications

Food Industry Applications

Ethyl L-asparaginate monohydrochloride is primarily recognized for its potential as a food additive. Its applications include:

- Flavor Enhancer : It can be used to enhance the flavor profile of food products by providing umami characteristics.

- Nutritional Supplement : As an amino acid derivative, it contributes to nutritional formulations aimed at improving dietary protein intake.

Case Studies in Food Applications

A study conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated various amino acids and their derivatives, including ethyl L-asparaginate. The findings indicated that these compounds could be beneficial in formulating food products with enhanced nutritional value while maintaining safety standards for consumption .

| Application | Description | Regulatory Status |

|---|---|---|

| Flavor Enhancer | Improves taste in processed foods | Generally Recognized as Safe (GRAS) |

| Nutritional Supplement | Supports protein intake | Approved for use in dietary supplements |

Pharmaceutical Applications

In pharmaceuticals, this compound may serve several roles:

- Drug Formulation : It can act as a stabilizing agent in drug formulations, enhancing solubility and bioavailability.

- Therapeutic Agent : Research indicates potential therapeutic effects in treating disorders related to amino acid metabolism.

Research Findings

A study published in the Journal of Medicinal Chemistry explored the use of amino acid derivatives, including ethyl L-asparaginate, in drug design. The results suggested that modifying amino acids can lead to compounds with improved pharmacokinetic properties .

| Application | Mechanism | Research Findings |

|---|---|---|

| Drug Formulation | Stabilizes active ingredients | Enhances solubility and absorption |

| Therapeutic Agent | Modulates metabolic pathways | Potential benefits in metabolic disorders |

Cosmetic Industry Applications

This compound is also being explored for its applications in cosmetics:

- Skin Conditioning Agent : It can be utilized in formulations aimed at improving skin hydration and texture.

- Anti-aging Products : Its role as a peptide precursor may contribute to formulations targeting aging skin.

Case Studies in Cosmetics

The European Commission has reviewed various cosmetic ingredients, including ethyl L-asparaginate. It was found that compounds with amino acid structures could enhance skin barrier function and provide anti-aging benefits .

| Application | Functionality | Regulatory Insights |

|---|---|---|

| Skin Conditioning | Improves hydration | Approved for use in cosmetics |

| Anti-aging | Promotes collagen synthesis | Under evaluation for efficacy |

Comparison with Similar Compounds

Ropinirole Hydrochloride

- Chemical Structure: 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indole-2-one monohydrochloride.

- Therapeutic Use: Non-ergot dopamine D2-antagonist used in Parkinson’s disease and restless legs syndrome.

- Key Difference: Unlike this compound, Ropinirole has a well-defined pharmacological role targeting dopamine receptors .

Diphenoxylate Hydrochloride

- Chemical Structure: Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylisonipecotate monohydrochloride (CAS: 3810-80-8).

- Therapeutic Use : Antidiarrheal agent acting on opioid receptors in the gastrointestinal tract.

- Regulatory Status : Pharmacopeial standards require 98.0–102.0% purity, reflecting its clinical importance .

Procaine Hydrochloride

- Chemical Structure: 2-(Diethylamino)ethyl 4-aminobenzoate monohydrochloride (CAS: 51-05-8).

- Therapeutic Use : Local anesthetic with rapid onset and short duration.

Ziprasidone Hydrochloride

- Chemical Structure: 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one monohydrochloride monohydrate (CAS: 138982-67-9).

- Therapeutic Use : Atypical antipsychotic for schizophrenia and bipolar disorder.

- Regulatory Status : Complies with USP 35 purity and identification standards .

Comparative Data Table

Key Findings

Structural Diversity: this compound lacks the complex heterocyclic or aromatic moieties seen in Ziprasidone or Ropinirole, which are critical for receptor binding in neurological applications .

Therapeutic vs.

Regulatory Rigor: Pharmacopeial compounds like Diphenoxylate and Ziprasidone undergo stringent purity testing (>98%), whereas this compound is primarily regulated under general chemical safety frameworks .

Preparation Methods

Esterification Process

The esterification of L-aspartic acid to form ethyl L-asparaginate is typically performed by reacting L-aspartic acid with ethanol in the presence of an acid catalyst. The acid catalyst can be hydrochloric acid (HCl) or sulfuric acid (H2SO4), with some methods favoring sulfuric acid due to lower corrosiveness and safer handling compared to HCl gas.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | L-aspartic acid + ethanol | Molar ratio varies, often excess ethanol |

| Catalyst | Sulfuric acid or hydrochloric acid | Sulfuric acid preferred for safety |

| Temperature | 40–60 °C | Controlled to optimize esterification |

| Reaction time | 3–6 hours | Monitored by TLC or NMR |

| Solvent | Ethanol (also acts as reagent) | Sometimes co-solvents like dioxane used |

A representative example from patent literature describes heating a slurry of L-aspartic acid in methanol with sulfuric acid at 50 °C for 3 hours to form the methyl ester intermediate, which is analogous to ethyl ester formation with ethanol.

Conversion to Ethyl L-asparaginate Monohydrochloride

After esterification, the ethyl ester intermediate is treated with hydrochloric acid to form the monohydrochloride salt. This step is crucial for stabilizing the compound and improving its solubility and handling properties.

- The ester solution is cooled to around room temperature (20–30 °C).

- Hydrochloric acid (aqueous or gaseous) is added to adjust pH to acidic values (~pH 2).

- The solution is concentrated under vacuum to remove excess solvent and ethanol.

- The product is precipitated or crystallized by adjusting pH and temperature.

- The solid monohydrochloride salt is isolated by filtration and dried.

Purification and Yield Optimization

Purification often involves recrystallization from aqueous solutions with pH adjustment to optimize crystal formation and purity. The yield of the monohydrochloride salt typically ranges from 60% to 80%, depending on the specific reaction conditions and purification steps.

| Step | Yield Range (%) | Notes |

|---|---|---|

| Esterification | 70–85 | Depends on acid catalyst and temperature |

| Salt formation | 60–80 | Controlled pH and solvent removal |

| Overall yield | 50–70 | After purification and drying |

Alternative and Advanced Methods

Recent advances include chemoenzymatic synthesis routes and improved purification techniques:

- Chemoenzymatic synthesis: Enzymatic catalysis using purified enzymes such as EDDS lyase has been explored for related amino acid derivatives, improving selectivity and reducing harsh chemical conditions.

- Ion exchange purification: Use of activated anion and cation exchange resins to remove impurities and enhance product purity has been reported in related amino acid ester syntheses.

- Avoidance of hazardous reagents: Replacement of hydrochloric acid with sulfuric acid or other acids reduces equipment corrosion and safety risks.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents / Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Esterification | Acid-catalyzed reaction of L-aspartic acid with ethanol | L-aspartic acid, ethanol, H2SO4 or HCl, 40–60 °C, 3–6 h | High conversion, scalable | Requires acid handling precautions |

| Salt formation | Treatment of ester with HCl to form monohydrochloride salt | Hydrochloric acid, pH ~2, room temperature | Stabilizes product, improves solubility | Control of pH critical |

| Purification | Recrystallization and ion exchange purification | Water, pH adjustment, ion exchange resins | High purity product | Additional processing steps |

| Chemoenzymatic synthesis | Enzyme-catalyzed synthesis for related compounds | EDDS lyase enzyme, buffered aqueous media | Mild conditions, selectivity | Enzyme availability and cost |

Research Findings and Industrial Considerations

- The use of sulfuric acid in esterification avoids the need for handling anhydrous HCl gas, reducing hazards and equipment corrosion.

- Esterification yields are optimized by controlling temperature and acid concentration, with reaction monitoring by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

- The formation of the monohydrochloride salt is typically performed at low temperatures to maximize crystallinity and yield.

- Ion exchange purification steps, though adding complexity, significantly improve the purity of the final product and are used in industrial-scale synthesis of amino acid derivatives.

- Enzymatic methods are emerging for related compounds, potentially applicable to this compound synthesis in the future for greener processes.

Q & A

Q. What are the established synthetic routes for Ethyl L-asparaginate monohydrochloride, and how can purity be optimized during synthesis?

this compound is typically synthesized via esterification of L-asparagine with ethanol in the presence of hydrochloric acid. Key steps include controlled reaction conditions (e.g., temperature, stoichiometric HCl ratios) to minimize side products like unreacted starting materials or hydrolyzed esters. Purity optimization involves post-synthesis recrystallization using solvents such as ethanol-water mixtures, followed by vacuum drying. Assay procedures, as outlined in pharmacopeial standards (e.g., titration or HPLC), should confirm purity ≥98% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Infrared (IR) spectroscopy is critical for identifying functional groups (e.g., ester C=O at ~1740 cm⁻¹, amine N-H stretches). Complementary methods include nuclear magnetic resonance (NMR) for structural elucidation (e.g., ethyl ester protons at δ 1.2–1.4 ppm) and mass spectrometry (MS) for molecular weight confirmation (C₅H₁₀N₂O₃·HCl, MW 182.6). Cross-validation with elemental analysis ensures correct stoichiometry .

Q. How does solubility vary across solvents, and what factors influence this property?

this compound is highly soluble in polar solvents like water and ethanol due to its ionic hydrochloride moiety. Solubility decreases in nonpolar solvents (e.g., ether). Factors such as temperature, pH, and counterion interactions (e.g., chloride) significantly affect dissolution. Comparative studies with analogs (e.g., Procaine HCl) suggest pH-dependent solubility profiles, requiring buffered solutions for stability .

Q. What protocols ensure stability during storage and handling?

Store in airtight containers under desiccation at 2–8°C to prevent hydrolysis of the ester group. Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation pathways (e.g., ester hydrolysis to L-asparagine). Monitor via HPLC for degradation products and validate using pharmacopeial guidelines .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields while minimizing impurities?

Apply Design of Experiments (DoE) to evaluate variables: HCl concentration, reaction time, and temperature. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 1.2 eq HCl, 60°C, 6 hours). Statistical tools (ANOVA) validate significance, ensuring reproducibility. Contaminants like unreacted ethanol or residual water are mitigated via in-line monitoring (e.g., FTIR) .

Q. How should researchers resolve contradictions in reported solubility or stability data?

Discrepancies often arise from differences in purity grades (e.g., USP vs. lab-grade), analytical methods (e.g., gravimetric vs. spectrophotometric assays), or environmental controls. Replicate studies under standardized conditions (ICH Q2 guidelines) and use orthogonal techniques (e.g., DSC for thermal stability) to reconcile data .

Q. What computational modeling approaches predict interactions of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to enzymes like asparagine synthetase. Parameterize force fields using crystallographic data for L-asparagine analogs. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How do structural modifications (e.g., ester vs. amide derivatives) impact pharmacological activity?

Comparative studies with methyl or benzyl esters (e.g., Methyl L-asparaginate HCl) reveal ester chain length effects on bioavailability and metabolic stability. Use in vitro models (e.g., Caco-2 permeability) and in vivo pharmacokinetics to correlate structure with absorption rates. LC-MS/MS quantifies metabolite profiles .

Methodological Considerations

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for kinetic studies and principal component analysis (PCA) for multivariate optimization .

- Validation : Adhere to ICH Q2(R1) for method validation (precision, accuracy, LOD/LOQ) .

- Ethics : Ensure compliance with institutional guidelines for handling hazardous reagents (e.g., HCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.